N-CYCLOPROPYL-2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]ACETAMIDE
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Overview
Description
N-CYCLOPROPYL-2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropyl group, a nitrophenyl sulfonyl group, and a dimethoxyanilino group attached to an acetamide backbone.
Preparation Methods
The synthesis of N-CYCLOPROPYL-2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable cyclopropyl precursor with a base.
Introduction of the nitrophenyl sulfonyl group: This step involves the reaction of a nitrophenyl sulfonyl chloride with an appropriate amine.
Attachment of the dimethoxyanilino group: This can be done through a nucleophilic substitution reaction.
Formation of the acetamide backbone: This final step involves the reaction of the intermediate compound with an acetic anhydride or a similar reagent under controlled conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-CYCLOPROPYL-2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or anilino groups, leading to the formation of substituted derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N-CYCLOPROPYL-2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and anilino groups.
Industry: This compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl and anilino groups may interact with enzymes or receptors, leading to changes in their activity. The cyclopropyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-CYCLOPROPYL-2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]ACETAMIDE can be compared with other similar compounds, such as:
N-cyclopropyl-2-[({2-nitrophenyl}sulfonyl)-2,4-dimethoxyanilino]propionamide: Similar structure but with a propionamide backbone.
N-cyclopropyl-2-[({2-nitrophenyl}sulfonyl)-2,4-dimethoxyanilino]butyramide: Similar structure but with a butyramide backbone.
N-cyclopropyl-2-[({2-nitrophenyl}sulfonyl)-2,4-dimethoxyanilino]valeramide: Similar structure but with a valeramide backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H21N3O7S |
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Molecular Weight |
435.5g/mol |
IUPAC Name |
N-cyclopropyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C19H21N3O7S/c1-28-14-9-10-15(17(11-14)29-2)21(12-19(23)20-13-7-8-13)30(26,27)18-6-4-3-5-16(18)22(24)25/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,20,23) |
InChI Key |
FBBSXYFKYRNXFF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
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